F-15599

Übersicht

Beschreibung

Diese Verbindung wurde auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung neurologischer Erkrankungen wie Rett-Syndrom und Depression .

Herstellungsmethoden

Die Synthese von F-15599 umfasst mehrere Schritte, beginnend mit der Herstellung der Zwischenprodukte. Der wichtigste Syntheseweg beinhaltet die Reaktion von 3-Chlor-4-fluorphenyl mit 4-Fluor-4-((5-Methylpyrimidin-2-ylmethyl)amino)methylpiperidin-1-ylmethanon . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern. Industrielle Produktionsmethoden können die Optimierung dieser Reaktionsbedingungen umfassen, um Ausbeute und Reinheit zu erhöhen .

Vorbereitungsmethoden

The synthesis of F-15599 involves several steps, starting with the preparation of the intermediate compounds. The key synthetic route includes the reaction of 3-chloro-4-fluorophenyl with 4-fluoro-4-((5-methylpyrimidin-2-ylmethyl)amino)methylpiperidin-1-ylmethanone . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .

Analyse Chemischer Reaktionen

F-15599 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat gefördert werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden, um bestimmte funktionelle Gruppen innerhalb der Verbindung zu reduzieren.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere am halogenierten aromatischen Ring.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Katalysatoren sowie kontrollierte Temperatur- und Druckeinstellungen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Antidepressant Effects

F-15599's antidepressant properties have been extensively studied. Key findings include:

- Dose-Response Relationship : In animal studies, this compound reduced immobility in the FST with an effective dose (ED50) ranging from 30 to 100 µg/kg . The compound's effects were sustained over repeated administrations.

- Behavioral Studies : In tests involving stress-induced vocalizations and corticosterone levels, this compound exhibited a clear separation between its antidepressant effects and other physiological responses, indicating a unique profile compared to related compounds .

Cognitive Function Enhancement

This compound has shown promise in enhancing cognitive function:

- Procognitive Activity : The compound significantly attenuated memory deficits in rodent models, suggesting its utility in treating cognitive impairments associated with psychiatric disorders .

- Mechanistic Insights : Microdialysis studies revealed that this compound increased dopamine output in the mPFC while reducing serotonin release in the hippocampus, indicating a complex interaction with neurotransmitter systems that may underlie its cognitive benefits .

Treatment of Schizophrenia

Research indicates that this compound may be beneficial in treating cognitive deficits associated with schizophrenia:

- A study demonstrated that this compound effectively reduced PCP-induced working memory deficits in rats, suggesting potential therapeutic applications for cognitive symptoms in schizophrenia .

Rett Syndrome

This compound has also been investigated for its effects on Rett syndrome:

- Clinical trials are underway to evaluate its efficacy in alleviating symptoms associated with this genetic disorder, particularly focusing on respiratory irregularities observed in mouse models .

Data Tables

Wirkmechanismus

F-15599 exerts its effects by selectively activating the serotonin 1A receptor. This receptor is involved in the regulation of mood, anxiety, and cognitive functions. The compound displays functional selectivity by strongly activating postsynaptic serotonin 1A receptors in the prefrontal cortex while having minimal effects on somatodendritic autoreceptors in the raphe nucleus . This selective activation leads to increased neurotransmitter release and modulation of neuronal activity, contributing to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

F-15599 ist einzigartig in seiner hohen Selektivität und funktionellen Selektivität für den Serotonin-1A-Rezeptor. Ähnliche Verbindungen umfassen:

Befiradol (F-13,640): Ein weiterer selektiver Serotonin-1A-Rezeptoragonist mit potenziellen Antidepressiva-Effekten.

Eptapiron (F-11,440): Eine Verbindung mit ähnlicher Rezeptorselektivität, aber unterschiedlichen pharmakokinetischen Eigenschaften.

This compound zeichnet sich durch seine bevorzugte Aktivierung von postsynaptischen Rezeptoren aus, was zu seinem einzigartigen therapeutischen Profil beitragen kann .

Biologische Aktivität

F-15599 is a novel compound classified as a highly selective agonist for the serotonin 5-HT1A receptors. Its unique pharmacological profile has garnered attention for potential therapeutic applications, particularly in mood disorders and cognitive enhancement. This article explores the biological activity of this compound, detailing its mechanisms, efficacy in various animal models, and implications for future research.

This compound exhibits a strong preference for activating post-synaptic 5-HT1A receptors, particularly in the medial prefrontal cortex (mPFC). This selectivity is crucial as it distinguishes this compound from other 5-HT1A receptor agonists that primarily activate somatodendritic autoreceptors. The preferential activation of postsynaptic receptors leads to increased dopamine output in the mPFC, which is associated with antidepressant effects and cognitive improvements .

Antidepressant Activity

This compound has demonstrated significant antidepressant-like effects across various animal models. In the forced swim test (FST), a common measure of depressive behavior, this compound reduced immobility time in a dose-dependent manner. The effective dose range was found to be broader compared to related compounds like F13714, suggesting enhanced antidepressant properties .

Table 1: Efficacy of this compound in Animal Models

| Study Type | Model Used | Dose Range (mg/kg) | Key Findings |

|---|---|---|---|

| Forced Swim Test | Mice | 2 to 16 | Reduced immobility; broader effective range |

| Unpredictable Chronic Mild Stress (UCMS) | Mice | Single administration | Normalized depressive-like behavior |

| Novel Object Recognition | Mice | Various | Improved cognitive performance |

Cognitive Enhancement

In addition to its antidepressant effects, this compound has shown promise in enhancing cognitive functions. In tests such as the Novel Object Recognition (NOR) and pattern separation tasks, this compound improved memory performance without disrupting long-term memory consolidation, which was a notable side effect observed with F13714 .

Case Studies and Research Findings

Research has consistently highlighted the potential of this compound as a rapid-onset antidepressant. In studies involving unpredictable chronic mild stress models, a single administration of this compound resulted in significant normalization of depressive behaviors without adversely affecting memory functions or inducing serotonin syndrome, unlike its counterpart F13714 .

Case Study Example:

In a study by Depoortère et al. (2019), the effects of this compound were evaluated in UCMS mice. Results indicated that both this compound and F13714 could effectively rescue deficits in phosphorylated ERK1/2 levels, a marker associated with antidepressant activity. However, this compound did not influence p-CREB levels, indicating a distinct mechanism of action that may contribute to its reduced side effects .

Conclusion and Future Directions

The biological activity of this compound positions it as a promising candidate for further development as an antidepressant with cognitive-enhancing properties. Its selective action on post-synaptic 5-HT1A receptors suggests potential benefits for treating mood disorders while minimizing common side effects associated with traditional antidepressants.

Future research should focus on clinical trials to evaluate the safety and efficacy of this compound in human populations. Additionally, exploring its mechanisms at the molecular level could provide deeper insights into its therapeutic potential.

Eigenschaften

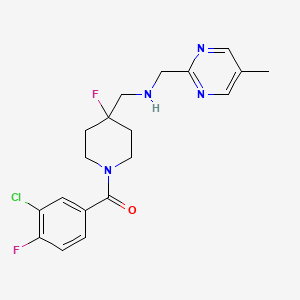

IUPAC Name |

(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClF2N4O/c1-13-9-24-17(25-10-13)11-23-12-19(22)4-6-26(7-5-19)18(27)14-2-3-16(21)15(20)8-14/h2-3,8-10,23H,4-7,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAXKNFGOFTGLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)CNCC2(CCN(CC2)C(=O)C3=CC(=C(C=C3)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClF2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901029377 | |

| Record name | (3-Chloro-4-fluorophenyl)[4-fluoro-4-({[(5-methyl-2-pyrimidinyl)methyl]amino}methyl)-1-piperidinyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635323-95-4 | |

| Record name | (3-Chloro-4-fluorophenyl)[4-fluoro-4-[[[(5-methyl-2-pyrimidinyl)methyl]amino]methyl]-1-piperidinyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635323-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | F-15599 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635323954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | F-15599 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16936 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (3-Chloro-4-fluorophenyl)[4-fluoro-4-({[(5-methyl-2-pyrimidinyl)methyl]amino}methyl)-1-piperidinyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | F-15599 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83481Y1YCX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.